Oxido nitrite;rubidium(1+)

CAS No.:

Cat. No.: VC13717122

Molecular Formula: NO3Rb

Molecular Weight: 147.473 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | NO3Rb |

|---|---|

| Molecular Weight | 147.473 g/mol |

| IUPAC Name | oxido nitrite;rubidium(1+) |

| Standard InChI | InChI=1S/HNO3.Rb/c2-1-4-3;/h3H;/q;+1/p-1 |

| Standard InChI Key | OGOYXWGQJBUHHS-UHFFFAOYSA-M |

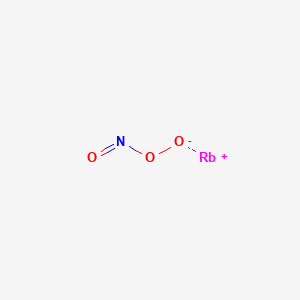

| SMILES | N(=O)O[O-].[Rb+] |

| Canonical SMILES | N(=O)O[O-].[Rb+] |

Introduction

Chemical Identity and Nomenclature

The compound referred to as "oxido nitrite; rubidium(1+)" aligns with the formula RbNO₂, where rubidium exists in its +1 oxidation state, and the nitrite ion (NO₂⁻) serves as the counterion. The term "oxido nitrite" is nonstandard and likely stems from attempts to describe the nitrite ion's structure, which contains both oxygen and nitrogen. The IUPAC-approved name is rubidium nitrite, consistent with nomenclature rules for ionic compounds .

Key synonyms include:

-

Rubidium nitrite

-

Rubidium(I) nitrite

Synthesis and Formation Pathways

Rubidium nitrite is most commonly produced through the thermal decomposition of rubidium nitrate:

This reaction occurs at temperatures exceeding 300–310°C, yielding rubidium nitrite and oxygen gas. The decomposition mechanism parallels that of potassium nitrate (KNO₃), which forms potassium nitrite (KNO₂) under similar conditions .

Practical Synthesis Considerations

-

Precursor Preparation: Rubidium nitrate is synthesized via neutralization of rubidium carbonate (Rb₂CO₃) or rubidium hydroxide (RbOH) with nitric acid (HNO₃) :

-

Decomposition Conditions: Controlled heating in inert atmospheres prevents side reactions. The exothermic nature of rubidium hydroxide neutralization necessitates gradual acid addition to avoid thermal runaway .

Physical and Chemical Properties

While direct data on RbNO₂ is sparse, its properties can be extrapolated from alkali metal nitrites and decomposition behavior:

Physical Properties

-

Appearance: Likely a white or pale-yellow crystalline solid (analogous to KNO₂) .

-

Density: Estimated ~3.0–3.5 g/cm³, based on RbNO₃’s density of 3.11 g/cm³ .

-

Solubility: Expected high solubility in water, similar to RbNO₃ (65.0 g/100 mL at 25°C) .

Chemical Behavior

-

Oxidizing Capacity: Nitrite ions (NO₂⁻) confer mild oxidizing properties, though weaker than nitrate (NO₃⁻) .

-

Thermal Stability: Decomposes at higher temperatures, likely forming rubidium oxide (Rb₂O) and nitrogen oxides .

-

Flame Test: Rubidium compounds emit a characteristic mauve flame, aiding identification .

Applications and Uses

Rubidium nitrite’s applications remain speculative due to limited study, but potential uses include:

Industrial and Laboratory Roles

-

Oxidizer: In pyrotechnics or controlled combustion processes, though its stability relative to RbNO₃ may limit utility .

-

Chemical Synthesis: As a nitrite source in organic and inorganic reactions, analogous to sodium or potassium nitrite.

Research Applications

-

Solid-State Chemistry: Investigating ionic conductivity in rubidium-based materials.

-

Spectroscopy: Studying rubidium’s emission spectra in nitrite matrices.

Research Gaps and Future Directions

Despite its inferred existence, RbNO₂ remains understudied. Critical research needs include:

-

Crystallographic Data: Determining crystal structure via X-ray diffraction.

-

Thermodynamic Properties: Measuring enthalpy of formation and decomposition kinetics.

-

Application Trials: Assessing efficacy as an oxidizer or synthetic reagent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume